5-methoxy-3,4-dihydronaphthalene-2-carbonitrile
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Overview
Description
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH₃) attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile typically involves the reaction of 6-methoxy-1-tetralone with diethylaluminum cyanide in an anhydrous solvent such as toluene. The reaction is carried out under nitrogen atmosphere at low temperatures (-20° to -25°C) to ensure the stability of the intermediates. The reaction mixture is then treated with a mixture of methanol and hydrochloric acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-methoxy-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyano-6-methoxy-3,4-dihydronaphthalene
- 2-Cyano-5-methoxybenzaldehyde
- 5,5′′-Bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe)
- 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN)
Uniqueness
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in organic synthesis and materials science .
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methoxy-3,4-dihydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
UIRBTYLHDFGCBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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